molecular formula C22H44O11Si2 B14360022 Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate CAS No. 90137-44-3

Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate

Cat. No.: B14360022
CAS No.: 90137-44-3
M. Wt: 540.7 g/mol
InChI Key: OEMMKVDWYQMQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of triethoxysilyl groups and an oxirane ring, which contribute to its reactivity and versatility in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate typically involves the reaction of 3-(triethoxysilyl)propylamine with oxirane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like toluene and catalysts such as sodium tetrasulfide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can convert the oxirane ring to alcohols.

    Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include diols, alcohols, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate involves the interaction of its functional groups with various molecular targets. The triethoxysilyl groups can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The oxirane ring can undergo ring-opening reactions, allowing for further functionalization and cross-linking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate is unique due to the presence of both triethoxysilyl groups and an oxirane ring, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in applications requiring strong adhesion and functionalization capabilities .

Properties

CAS No.

90137-44-3

Molecular Formula

C22H44O11Si2

Molecular Weight

540.7 g/mol

IUPAC Name

bis(3-triethoxysilylpropyl) oxirane-2,3-dicarboxylate

InChI

InChI=1S/C22H44O11Si2/c1-7-27-34(28-8-2,29-9-3)17-13-15-25-21(23)19-20(33-19)22(24)26-16-14-18-35(30-10-4,31-11-5)32-12-6/h19-20H,7-18H2,1-6H3

InChI Key

OEMMKVDWYQMQMO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.